
Phenanthrene-2-carboxylic acid
Overview
Description
Phenanthrene-2-carboxylic acid is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings This compound is notable for its role in various chemical reactions and its applications in scientific research
Mechanism of Action
Target of Action
Phenanthrene-2-carboxylic acid, like other phenanthrene derivatives, primarily targets DNA in cancer chemotherapy . Due to its planar structure, it exhibits potential cytotoxicity by intercalating between the DNA base pairs and inhibiting the enzymes involved in DNA synthesis .
Mode of Action
The mode of action of this compound involves its interaction with DNA. It intercalates between the DNA base pairs, disrupting the normal function of DNA and inhibiting the enzymes that are involved in DNA synthesis . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The degradation of this compound is initiated by NADH-dependent oxidoreductases , which are multicomponent enzyme systems involving several proteins and nonheme iron as dioxygenases or monooxygenases . The degradation pathway of this compound is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway .
Pharmacokinetics
Degradation studies of similar compounds like phenanthrene have shown that degradation can occur at a rate constant of 00181/day, with half-life values of 27 and 449 according to first and second-order kinetics, respectively .
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of normal DNA function, leading to cell death. This is particularly effective in rapidly dividing cells such as cancer cells . The degradation of this compound produces metabolites such as salicylic acid, catechol, and various phthalic acid derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in gas-particle partitioning, dietary source, and metabolism can lead to higher personal exposure but lower urinary levels of similar compounds like 2-MePHE and PHE . Alcohol consumption has also been identified as an influencing factor for the level of similar compounds like 2-PHECA, likely via competing the metabolism of 2-MePHE by alcohol and aldehyde dehydrogenases .
Biochemical Analysis
Biochemical Properties
Phenanthrene-2-carboxylic acid is involved in biochemical reactions, particularly in the degradation of phenanthrene . It interacts with various enzymes and proteins, such as NADH-dependent oxidoreductases, which initiate the biodegradation of phenanthrene . These interactions are crucial for the metabolic breakdown of phenanthrene and its derivatives.
Cellular Effects
This compound can have various effects on cells. For instance, it has been observed that phenanthrene, the parent compound of this compound, inhibits electron transfer and photosynthesis in plant cells within a few minutes, likely disrupting energy transformation . This suggests that this compound might have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. For instance, it is known that the initial activation of PAHs like phenanthrene involves direct carboxylation . This suggests that this compound might exert its effects through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been observed that the cytotoxicity of phenanthrene decreases with increased duration of bacterial incubation . This suggests that this compound might have similar temporal effects, including changes in its stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the metabolic pathways of phenanthrene degradation . It interacts with enzymes such as NADH-dependent oxidoreductases, which are crucial for the initiation of phenanthrene degradation . The metabolic pathways of this compound could also affect metabolic flux or metabolite levels.
Subcellular Localization
It has been observed that phenanthrene primarily accumulates in plant root cell walls and organelles . This suggests that this compound might have a similar subcellular localization and could potentially affect the activity or function of these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-2-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of phenanthrene. This process typically includes the use of a strong base, such as sodium hydroxide, and carbon dioxide under high pressure and temperature conditions. Another method involves the oxidation of phenanthrene using oxidizing agents like potassium permanganate or chromic acid, followed by carboxylation.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of phenanthrene. This process involves the use of catalysts such as vanadium pentoxide and high temperatures to facilitate the oxidation and subsequent carboxylation of phenanthrene.
Chemical Reactions Analysis
Phenanthrene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction of this compound can yield 9,10-dihydrophenanthrene when hydrogen gas and a catalyst like Raney nickel are used.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at multiple positions on the phenanthrene ring, leading to a variety of substituted phenanthrene derivatives.
Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for nitration, and bromine for halogenation. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Phenanthrene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological systems, particularly its biodegradation by microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of dyes, plastics, and other industrial chemicals.
Comparison with Similar Compounds
- Naphthalene
- Anthracene
- Phenanthrenequinone
- 9,10-Dihydrophenanthrene
These compounds exhibit varying degrees of reactivity and applications, making phenanthrene-2-carboxylic acid a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
phenanthrene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWYUOSZMIWHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530737 | |
| Record name | Phenanthrene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40452-20-8 | |
| Record name | Phenanthrene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
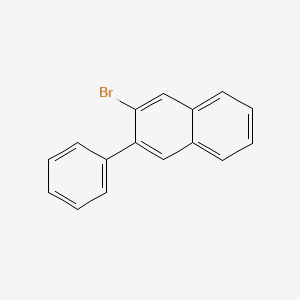
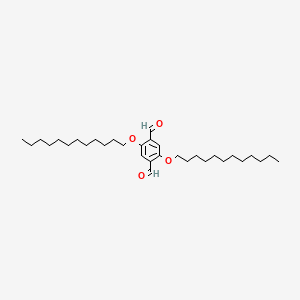
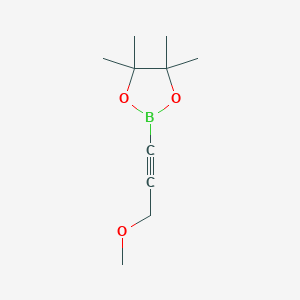
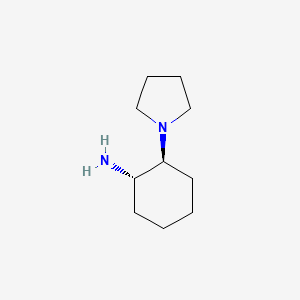
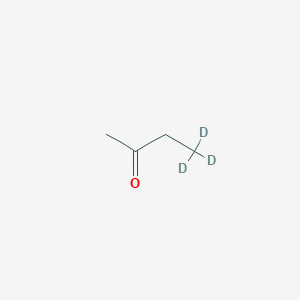

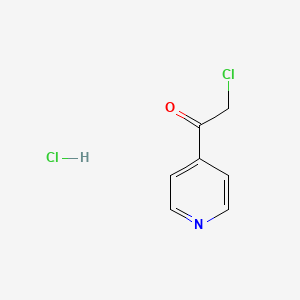
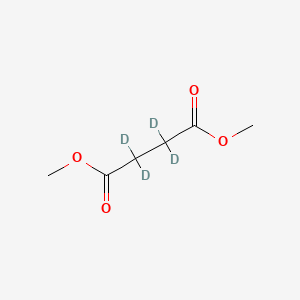
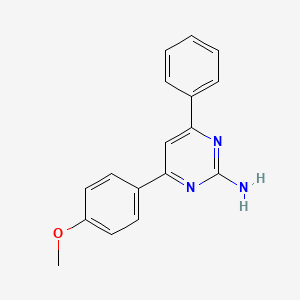
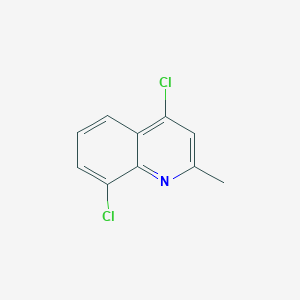
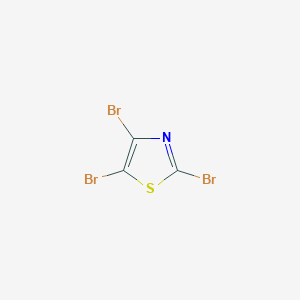
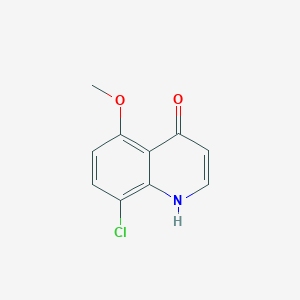
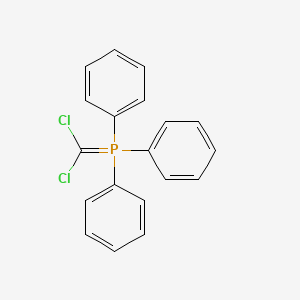
![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)
